![molecular formula C11H8ClFN4 B5724888 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone](/img/structure/B5724888.png)
3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as FCPH, is a chemical compound that has shown promising results in scientific research. It is a hydrazone derivative of 3-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde. FCPH has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to many diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of many chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and work with in various experimental settings. However, this compound is also known to be unstable under certain conditions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of interest is its potential use as an anti-tumor agent. Further studies are needed to determine its effectiveness against different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential use as an anti-inflammatory agent. Future studies could investigate its effectiveness in reducing inflammation in different disease models. Additionally, the development of more stable analogs of this compound could expand its use in various experimental settings.
Synthesemethoden
The synthesis of 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 3-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde with hydrazine hydrate. The reaction takes place in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties. This compound has also been investigated for its potential use as an anti-microbial agent.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-(3-fluorophenyl)methylideneamino]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c12-10-11(15-5-4-14-10)17-16-7-8-2-1-3-9(13)6-8/h1-7H,(H,15,17)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFQWMIGPWGSAG-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.